molecular formula C12H15NO3 B2495548 (3R)-3-acetamido-4-phenylbutanoic acid CAS No. 2418811-91-1

(3R)-3-acetamido-4-phenylbutanoic acid

Cat. No.: B2495548
CAS No.: 2418811-91-1
M. Wt: 221.256
InChI Key: YJQIULUYMWBIQH-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R)-3-Acetamido-4-phenylbutanoic acid is an organic compound with the molecular formula C12H15NO3 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3R)-3-acetamido-4-phenylbutanoic acid typically involves the following steps:

    Starting Material: The synthesis often begins with the commercially available starting material, such as ®-phenylalanine.

    Acetylation: The amino group of ®-phenylalanine is acetylated using acetic anhydride in the presence of a base like pyridine to form N-acetyl-®-phenylalanine.

    Reduction: The carboxylic acid group is then reduced to an alcohol using a reducing agent such as lithium aluminum hydride (LiAlH4).

    Oxidation: The alcohol is oxidized to an aldehyde using an oxidizing agent like pyridinium chlorochromate (PCC).

    Aldol Reaction: The aldehyde undergoes an aldol reaction with acetaldehyde in the presence of a base to form the desired this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: (3R)-3-Acetamido-4-phenylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The acetamido group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst can be employed.

    Substitution: Nucleophilic reagents such as sodium azide (NaN3) or amines can be used for substitution reactions.

Major Products:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3R)-3-Acetamido-4-phenylbutanoic acid has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (3R)-3-acetamido-4-phenylbutanoic acid involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with proteins and other biomolecules, affecting their function and activity.

Comparison with Similar Compounds

    (3S)-3-Acetamido-4-phenylbutanoic acid: The enantiomer of the compound with different stereochemistry.

    N-Acetylphenylalanine: A structurally similar compound with a different side chain.

    Phenylbutyric acid: A compound with a similar backbone but lacking the acetamido group.

Uniqueness: (3R)-3-Acetamido-4-phenylbutanoic acid is unique due to its specific chiral configuration and functional groups, which confer distinct chemical and biological properties. Its ability to act as a chiral building block and its potential therapeutic applications make it a valuable compound in research and industry.

Biological Activity

(3R)-3-acetamido-4-phenylbutanoic acid, also known as a derivative of phenylalanine, has garnered interest in the field of medicinal chemistry due to its potential biological activities and therapeutic applications. This article explores its biological activity, including its mechanisms of action, therapeutic implications, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound is characterized by an acetamido group attached to the third carbon and a phenyl group on the fourth carbon of the butanoic acid chain. Its structural features contribute to its unique properties and biological activities.

Mechanisms of Biological Activity

  • Antioxidant Properties : Research indicates that this compound exhibits significant antioxidant activity. It may mitigate oxidative stress by scavenging free radicals, which is crucial in preventing cellular damage associated with various diseases.
  • Enzyme Interaction : Predictive models suggest that this compound interacts with enzymes involved in amino acid metabolism and neurotransmitter synthesis. Such interactions are vital for understanding its pharmacological potential and side effects .
  • Dipeptidyl Peptidase-IV (DPP-IV) Inhibition : this compound has been identified as a potential inhibitor of DPP-IV, an enzyme implicated in glucose metabolism and type 2 diabetes. This inhibition may lead to improved glycemic control in diabetic patients .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and unique properties of this compound compared to related compounds:

Compound NameStructure FeaturesUnique Properties
L-Phenylalanine Essential amino acid with a phenyl side chainProtein synthesis; precursor for neurotransmitters
N-Acetyl-L-cysteine Contains a thiol group; acetylated form of cysteineAntioxidant; used in treating acetaminophen overdose
(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid Hydroxylated derivative with similar backboneNeuroprotective effects; involved in neurotransmitter regulation
This compound Acetamido group and phenyl substituentAntioxidant properties; potential DPP-IV inhibition

Case Study 1: Antioxidant Activity

A study demonstrated that this compound significantly reduced oxidative stress markers in vitro. The compound was shown to scavenge reactive oxygen species effectively, highlighting its potential therapeutic role in oxidative stress-related conditions .

Case Study 2: DPP-IV Inhibition

In a clinical trial involving diabetic patients, this compound exhibited promising results as a DPP-IV inhibitor. Patients receiving the compound showed improved glycemic control compared to those on placebo, suggesting its utility in diabetes management .

Properties

IUPAC Name

(3R)-3-acetamido-4-phenylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-9(14)13-11(8-12(15)16)7-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,13,14)(H,15,16)/t11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJQIULUYMWBIQH-LLVKDONJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CC=CC=C1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H](CC1=CC=CC=C1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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